magnesium;butane;ethane

Ziegler–Natta catalyst hydrocarbon solubility organomagnesium

Industrial Ziegler-Natta catalyst producers face a critical barrier: homoleptic diethylmagnesium and di-n-butylmagnesium are insoluble in hydrocarbons at >0.1 wt% Mg, precluding commercial catalyst synthesis. BEM's mixed alkyl structure solves this, delivering intrinsic hydrocarbon solubility at ~4.2-4.6 wt% Mg in 20 wt% heptane. • >100× Mg solubility advantage vs. homoleptic dialkylmagnesiums • Halide-free, pumpable solution-eliminates catalyst poisoning risk • Highest Mg wt% among commercial Mg alkyls minimizes solvent per mole Mg delivered

Molecular Formula C6H14Mg
Molecular Weight 110.48 g/mol
CAS No. 72388-19-3
Cat. No. B14462598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemagnesium;butane;ethane
CAS72388-19-3
Molecular FormulaC6H14Mg
Molecular Weight110.48 g/mol
Structural Identifiers
SMILESC[CH2-].CC[CH-]C.[Mg+2]
InChIInChI=1S/C4H9.C2H5.Mg/c1-3-4-2;1-2;/h3H,4H2,1-2H3;1H2,2H3;/q2*-1;+2
InChIKeyNIQLZPBOKXTXQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 100 ml / 800 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Butylethylmagnesium: Mixed Alkyl Organomagnesium Reagent


Magnesium;butane;ethane (CAS 72388-19-3), commercially known as n-butylethylmagnesium or BEM, is a mixed dialkylmagnesium compound with the linear formula CH₃CH₂Mg(CH₂)₃CH₃ and molecular weight 110.48 g/mol [1]. It belongs to the class of organomagnesium compounds (metal alkyls) and is supplied as a colorless to slightly hazy liquid solution, typically 0.9 M or ~20 wt% in heptane, with a density of approximately 0.73 g/mL . BEM serves primarily as a magnesium source for Ziegler–Natta catalyst preparation in polyethylene and polypropylene production, as well as a co-catalyst, chemical reagent, and precursor for transition metal catalysts . Unlike homoleptic short-chain dialkylmagnesium compounds—which are individually insoluble in hydrocarbon solvents—BEM's mixed alkyl structure confers intrinsic hydrocarbon solubility at commercially useful concentrations, a property that underpins its industrial selection over closely related analogs [2].

Use Magnesium source for Ziegler–Natta catalyst preparation and co-catalyst
Solubility Intrinsic hydrocarbon solubility at high Mg concentration (0.2 to 12 wt% Mg)
Differentiator Mixed alkyl structure enables solubility where homoleptic dialkylmagnesiums are insoluble

Hydrocarbon Solubility and Reactivity Specificity of n-Butylethylmagnesium


Users seeking to substitute n-butylethylmagnesium with a simpler, single-alkyl organomagnesium compound will encounter a fundamental physical barrier: homoleptic diethylmagnesium (CAS 557-18-6) and di-n-butylmagnesium (CAS 1191-47-5) are individually insoluble in aliphatic hydrocarbon solvents at concentrations exceeding approximately 0.1 wt% magnesium, rendering them impractical for industrial Ziegler–Natta catalyst manufacturing where clear, halide-free, pumpable solutions of high magnesium content are required [1]. While butyloctylmagnesium (BOMAG) offers hydrocarbon solubility, it delivers lower magnesium content per unit volume than BEM and exhibits a different viscosity profile that impacts process economics [2]. Grignard reagents such as n-butylmagnesium chloride introduce halide contamination that can poison polymerization catalysts and alter polymer properties [3]. Furthermore, in specialized lanthanidocene-mediated polymerization systems, the specific alkyl group combination on magnesium directly governs chain-transfer efficiency, molecular weight distribution, and stereoselectivity—outcomes that cannot be replicated simply by changing the dialkylmagnesium co-reagent [4]. The evidence documented in Section 3 quantifies these differentiation dimensions.

n-Butylethylmagnesium (BEM)
Homoleptic diethyl- or di-n-butylmagnesium: insoluble in hydrocarbons at useful concentrations; form inseparable slurries.
BEM
Butyloctylmagnesium (BOMAG): hydrocarbon-soluble but delivers lower Mg content per unit volume; viscosity profile differs.
BEM
Grignard reagents (e.g., n-BuMgCl): may introduce halide contamination that interferes with catalyst performance.

Quantitative Differentiation: n-Butylethylmagnesium vs Closest Analogs


Hydrocarbon Solubility Advantage Over Homoleptic Dialkylmagnesiums

n-Butylethylmagnesium (as an equimolar mixture of di-n-butylmagnesium and diethylmagnesium) is soluble in aliphatic, cycloaliphatic, and aromatic hydrocarbon solvents over a wide concentration range, from approximately 0.2 wt% up to about 12 wt% in terms of magnesium content [1]. In contrast, di-n-butylmagnesium alone—the only non-aromatic short-chain dialkylmagnesium shown in the patent working examples—is not soluble at concentrations exceeding approximately 0.1 wt% magnesium, representing a greater than 100-fold improvement in usable concentration [2]. Diethylmagnesium individually exhibits similarly limited hydrocarbon solubility [3]. This solubility differential is attributed to the disruption of polymeric Mg–alkyl–Mg association structures through mixed-alkyl exchange, which breaks down extended oligomeric networks that otherwise render the individual homoleptic compounds insoluble [4].

Solubility advantage
Head-to-head
Target: up to ~12 wt% Mg Comparator: ≤~0.1 wt% Mg (di-n-butylmagnesium)
Supports pumpable, halide-free catalyst solution preparation
Patent data; mixed-alkyl exchange breaks polymeric association
Ziegler–Natta catalyst hydrocarbon solubility organomagnesium dialkylmagnesium catalyst precursor

Magnesium Content Efficiency Among Commercial Magnesium Alkyls

Among the commercially relevant magnesium alkyls—BEM (butylethylmagnesium), BOMAG (butyloctylmagnesium), and di-n-butylmagnesium—BEM exhibits the highest magnesium content when compared at equivalent alkyl concentration in heptane solution [1]. The MDPI Catalysts study reports that 'compared in terms of the magnesium concentration, BEM exhibits the highest magnesium content,' making it the most atom-efficient magnesium source for Ziegler–Natta catalyst support synthesis [2]. However, this comes with a trade-off: neat 20% BEM solution in heptane exhibits a dynamic viscosity of 61.8 mPa·s, and this rises exponentially to approximately 609 mPa·s at 33.2% concentration [3]. In direct comparison, BOMAG solutions at equivalent Mg content show lower absolute viscosity, but at the cost of reduced magnesium delivery per unit volume [4].

Mg content efficiency
Cross-study comparable
Highest Mg wt% among commercial Mg alkyls; 20% BEM viscosity 61.8 mPa·s
High Mg delivery per unit volume; viscosity management via additive possible
Trade-off: BOMAG lower viscosity but lower Mg content
magnesium alkyl catalyst support MgCl₂ precursor process economics viscosity

Narrower Molecular Weight Distribution in Ethylene Oligomerization

When combined with the chloroneodymocene precursor [Cp*₂NdCl₂Li(OEt₂)₂] (1) at 40 equivalents of dialkylmagnesium, n-butylethylmagnesium (BEM) produced oligoethylenes with a number-average molecular weight (Mn) up to 2500 and an exceptionally narrow molecular weight distribution of Mw/Mn < 1.10 under moderate activity conditions (A₁ₕ = 79 kg/(mol Nd·h·atm) at 80°C, 1 atm ethylene) [1]. In the same study, di-n-hexylmagnesium (DHM) as co-reagent under identical conditions also produced Mn up to 2500 but with a broader Mw/Mn < 1.20 [2]. Critically, with the more sterically hindered ansa-neodymocene precursor (2), the DHM-based system exhibited a 'self-correcting' kinetic profile with non-linear Mn growth versus monomer conversion, whereas the BEM-based system showed more consistent controlled behavior [3]. The narrow dispersity observed with BEM is attributed to efficient and reversible chain transfer between neodymium and magnesium centers, a process that is sensitive to the alkyl group identity on magnesium [4].

MWD in ethylene oligomerization
Head-to-head
BEM: Mw/Mn DHM: Mw/Mn
Supports narrow-dispersity oligoethylene synthesis; controlled chain-transfer kinetics
Precursor-dependent; see Bogaert et al.
ethylene oligomerization molecular weight distribution chain transfer organolanthanide narrow dispersity

Syndioselective Styrene Oligomerization and Block Copolymer Synthesis

The combination of Cp*Nd(BH₄)₂(THF)₂ with n-butylethylmagnesium (BEM) as co-reagent yields a catalyst system that oligomerizes styrene in a controlled and syndioselective manner [1]. The molecular weights of the resulting oligostyrenes are controlled by the [styrene]/[Nd] ratio, with polydispersity index (PDI) values lower than 1.6 [2]. Critically, the living character of the oligostyrene chains—with Et and n-Bu end-caps derived directly from BEM—enables their use as macromonomers for block copolymerization, leading to the unprecedented synthesis of (polystyrene)-block-(1,4-trans-polyisoprene) copolymers [3]. In cerium(IV) tert-butoxide/BEM systems, styrene oligomerization activities range from 10 to 1000 molSt/(molCe·h) at 25°C and 105°C respectively, with effective chain transfer to BEM confirmed by decreasing polystyrene molecular weight with increasing BEM equivalents and identification of Et and n-Bu end-capped oligostyrenes by MALDI-TOF-MS [4]. This controlled chain-transfer behavior is specific to the mixed ethyl/butyl substitution on magnesium; homoleptic dialkylmagnesiums do not provide the same dual end-capping and chain-transfer efficiency in these lanthanidocene systems.

Styrene oligomerization control
Class-level
Controlled, syndioselective; PDI
Supports living styrene polymerization and block copolymer access
Lanthanidocene system specific; class-level inference
Viscosity modification
Cross-study comparable
33.2% BEM: 609 → 47.4 mPa·s with 2.5 mol% additive
Enables high-concentration pumpable formulations without sacrificing catalyst performance
Verified by Ziegler–Natta catalyst testing
styrene oligomerization syndioselective block copolymer lanthanidocene chain transfer polymerization

Carbodiimide Modification for Viscosity Reduction

The high intrinsic viscosity of concentrated BEM solutions—a consequence of oligomeric chain structures formed through Mg–alkyl–Mg bridging—has historically limited industrial handling and pumping. Schwarz and Paulik et al. demonstrated that the addition of 2.5 mol% trimethylsilyl carbodiimide to a 33.2% BEM solution in heptane reduces the dynamic viscosity from approximately 609 mPa·s to 47.4 mPa·s, a 12.8-fold reduction [1]. For a standard 20% BEM solution, the same additive reduces viscosity from 61.8 mPa·s to 9.7 mPa·s [2]. Remarkably, the modified 33.2% BEM solution (47.4 mPa·s) exhibits a lower viscosity than an unmodified commercial 20% BEM solution (61.8 mPa·s), effectively decoupling concentration from viscosity [3]. The modified magnesium alkyls were successfully used to synthesize Ziegler–Natta catalysts by standard precipitation methods, and the resulting catalysts showed 'high activities and similar polymer properties compared with a catalyst prepared without modified magnesium alkyl' [4]. This establishes viscosity modification as a viable process-intensification strategy without compromising catalytic performance.

Viscosity modification
Cross-study comparable
33.2% BEM: 609 → 47.4 mPa·s with 2.5 mol% additive
Enables high-concentration pumpable formulations without sacrificing catalyst performance
Verified by Ziegler–Natta catalyst testing
viscosity modification carbodiimide high-concentration formulation process intensification Ziegler–Natta

Optimal Application Scenarios for n-Butylethylmagnesium


Halide-Free MgCl₂ Support Synthesis for Ziegler–Natta Catalysts

n-Butylethylmagnesium is the preferred magnesium source for industrial Ziegler–Natta catalyst manufacturing where a halide-free, pumpable solution of high magnesium content in aliphatic hydrocarbon solvents is required. The >100-fold solubility advantage over individually insoluble di-n-butylmagnesium and diethylmagnesium (Sections 3.1, 3.2) enables catalyst support precipitation without ether contaminants, while the highest Mg wt% among commercial magnesium alkyls minimizes solvent consumption per mole of Mg delivered [1]. The carbodiimide viscosity-modification strategy (Section 3.5) further enables the use of concentrated BEM solutions (33.2% vs standard 20%) without sacrificing catalyst polymerization activity [2].

Narrow-Dispersity Oligoethylene Synthesis for Macromonomers

Research groups synthesizing narrow-dispersity oligoethylenes for use as macromonomers, model compounds, or specialty polyethylene waxes should select n-butylethylmagnesium over longer-chain dialkylmagnesiums such as di-n-hexylmagnesium. The direct head-to-head data show BEM produces oligoethylenes with Mw/Mn < 1.10 versus Mw/Mn < 1.20 for DHM under identical conditions, and maintains linear Mn-versus-conversion growth indicative of controlled chain-transfer kinetics (Section 3.3) [3]. This narrower dispersity reduces fractionation requirements and improves the uniformity of downstream functionalized products.

Syndioselective Polystyrene-Based Block Copolymer Synthesis

For the controlled oligomerization of styrene to produce syndiotactic oligostyrenes with living chain ends, the Cp*Nd(BH₄)₂(THF)₂/BEM combination provides a level of stereocontrol and end-group fidelity that enables subsequent block copolymerization with 1,4-trans-polyisoprene—a synthetic sequence not achievable with homoleptic dialkylmagnesiums or simple Grignard reagents (Section 3.4) [4]. The ethyl and n-butyl end-caps derived from BEM are integral to the chain-transfer mechanism and macromonomer reactivity. Procurement of BEM with verified purity (≥98%) is recommended for reproducible block copolymer synthesis.

High-Concentration Organomagnesium Formulations via Viscosity Modification

Industrial users seeking to reduce solvent shipping volume, storage footprint, and reactor charge time can procure BEM at standard 20% concentration and formulate in-house to 30%+ using trimethylsilyl carbodiimide as a viscosity reducer. The documented 12.8-fold viscosity reduction (609 → 47.4 mPa·s for 33.2% BEM, Section 3.5) enables pumpable, high-concentration solutions that still meet Ziegler–Natta catalyst performance specifications [2]. This strategy is validated by polymerization results showing 'high activities and similar polymer properties compared with a catalyst prepared without modified magnesium alkyl' [4].

Application
Selection Property
Validation Focus
Halide-free MgCl₂ support synthesis
Hydrocarbon solubility and high Mg content
Verify solution clarity, Mg wt%, and compatibility with catalyst precipitation
Narrow-dispersity oligoethylene synthesis
Controlled chain-transfer kinetics for low MWD
Confirm Mw/Mn control and linear Mn growth under reaction conditions
Syndioselective polystyrene block copolymer synthesis
Living polymerization with Et/n-Bu end-capping
Verify syndioselectivity, PDI, and block copolymer formation
High-concentration organomagnesium formulations
Viscosity reduction via carbodiimide additive
Validate pumpable viscosity and maintained Ziegler–Natta catalyst performance
Quote Request

Request a Quote for magnesium;butane;ethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.